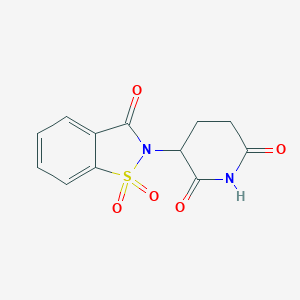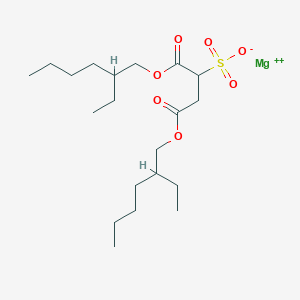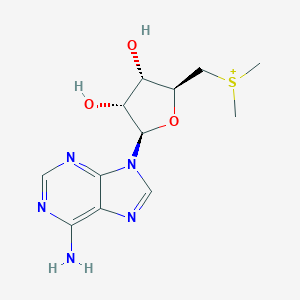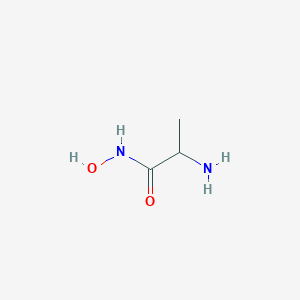
4-(Azepan-1-ylmethyl)-1,3-thiazol-2-amine
Übersicht
Beschreibung
The compound 4-(Azepan-1-ylmethyl)-1,3-thiazol-2-amine is a derivative of thiazole, which is a heterocyclic compound featuring a five-membered ring containing both sulfur and nitrogen. While the provided papers do not directly discuss this specific compound, they do provide insights into the chemistry of related thiazole derivatives, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of thiazole derivatives can be complex, involving multiple steps and various reaction conditions. For instance, the paper titled "N-(1,3-Thiazol-5(4H)-yliden)amine aus 1,3-dipolaren Cycloadditionen von Aziden mit 1,3-Thiazol-5(4H)-thionen" discusses the formation of N-(1,3-thiazol-5(4H)-ylidene)amines through 1,3-dipolar cycloaddition of azides with thiazol-5(4H)-thiones . This process involves a reaction mechanism that includes the formation of a 1:1 adduct followed by the elimination of nitrogen and sulfur to yield the thiazole derivative. Although the specific synthesis of 4-(Azepan-1-ylmethyl)-1,3-thiazol-2-amine is not detailed, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of thiazole derivatives is crucial for their chemical properties and reactivity. The paper "4-Thiazolidinones in Heterocyclic Synthesis" describes the use of X-ray single crystal technique for structure elucidation of thiazolidinone derivatives . This technique can determine the precise molecular geometry and configuration, which is essential for understanding the behavior of these compounds. For 4-(Azepan-1-ylmethyl)-1,3-thiazol-2-amine, such techniques would likely be employed to confirm its structure and isomerism.
Chemical Reactions Analysis
Thiazole derivatives participate in various chemical reactions, often acting as intermediates in the synthesis of more complex molecules. The paper on thiazolidinones mentions nucleophilic addition reactions and the formation of enamines and arylhydrazones . These reactions are indicative of the reactivity of the thiazole ring and its potential to form diverse chemical structures. The specific reactions of 4-(Azepan-1-ylmethyl)-1,3-thiazol-2-amine would depend on its functional groups and the reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The papers provided do not offer direct information on the properties of 4-(Azepan-1-ylmethyl)-1,3-thiazol-2-amine, but they do suggest that properties such as solubility, melting point, and reactivity can be inferred from related compounds . For instance, the presence of the azepane moiety in the compound could affect its solubility in organic solvents and its basicity due to the presence of the nitrogen atom.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Transformation
The synthesis and transformation of 1,3-azole derivatives, including thiazoles, have been extensively studied due to their wide range of chemical and biological properties. Research indicates that azole rings, such as thiazoles, are integral components of numerous natural molecules and synthetic drugs. Their synthesis often involves the use of acyclic phosphorus-containing reagents, leading to derivatives with diverse biological activities including insecticidal, antihypertensive, and neurodegenerative effects among others (E. Abdurakhmanova et al., 2018).
Heterocyclic Chemistry and Medicinal Applications
The reactivity of certain pyrazoline derivatives illustrates their utility as building blocks for synthesizing a variety of heterocyclic compounds. These derivatives, including azepane-based motifs, have been identified as promising for the development of pharmaceuticals. Studies have highlighted the pharmaceutical significance of azepane-based motifs, demonstrating their wide range of therapeutic applications, from anticancer and anti-Alzheimer's to antimicrobial and anticonvulsant agents (Gao-Feng Zha et al., 2019).
Advanced Oxidation Processes for Environmental Remediation
Research into the degradation of nitrogen-containing hazardous compounds through advanced oxidation processes (AOPs) has shown effectiveness in mineralizing these compounds, improving treatment efficacy. AOPs have been studied for their capability to degrade a wide array of nitrogen-containing compounds, including amines and dyes, highlighting the importance of optimizing conditions for each specific effluent (Akash P. Bhat and P. Gogate, 2021).
Pharmacological Potential of Thiazolidin-4-ones
The biological activity of thiazolidin-4-ones and their derivatives has been a subject of significant interest due to their diverse pharmacological properties. These compounds are known for their potential against a range of diseases, including antimicrobial, anticancer, and antidiabetic effects. The versatility of thiazolidin-4-ones as a pharmacophore makes them valuable for the development of new therapeutic agents (Dominika Mech et al., 2021).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(azepan-1-ylmethyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3S/c11-10-12-9(8-14-10)7-13-5-3-1-2-4-6-13/h8H,1-7H2,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCBKPRJKVXIJKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=CSC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10585439 | |
| Record name | 4-[(Azepan-1-yl)methyl]-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Azepan-1-ylmethyl)-1,3-thiazol-2-amine | |
CAS RN |
17386-11-7 | |
| Record name | 4-[(Hexahydro-1H-azepin-1-yl)methyl]-2-thiazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17386-11-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(Azepan-1-yl)methyl]-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![2-Phenylnaphtho[2,1-b]thiophene](/img/structure/B95850.png)